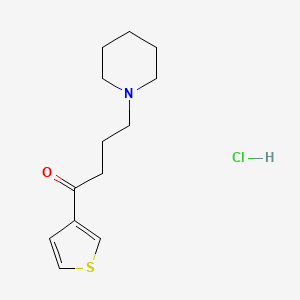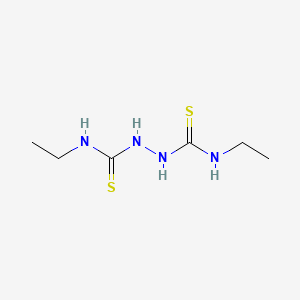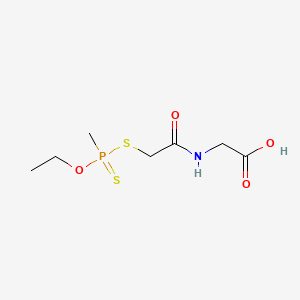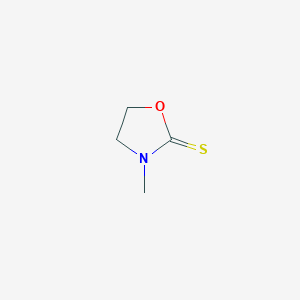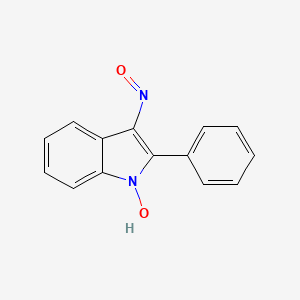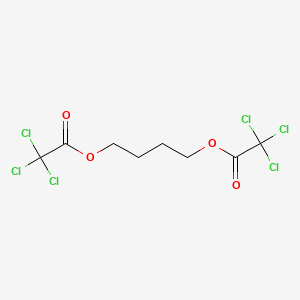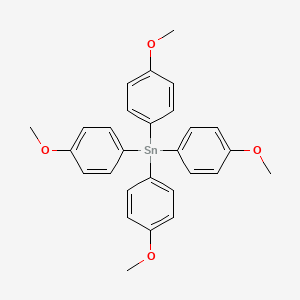
Tetra(4-methoxyphenol)tin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetra(4-methoxyphenol)tin is an organotin compound characterized by the presence of four 4-methoxyphenol groups attached to a central tin atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetra(4-methoxyphenol)tin typically involves the reaction of tin tetrachloride with 4-methoxyphenol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
SnCl4+4C7H8O2→Sn(C7H7O2)4+4HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Tetra(4-methoxyphenol)tin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The 4-methoxyphenol groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Tin oxides and various phenolic derivatives.
Reduction: Lower oxidation state tin compounds and modified phenolic compounds.
Substitution: New organotin compounds with different functional groups.
科学研究应用
Tetra(4-methoxyphenol)tin has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and coatings.
作用机制
The mechanism of action of Tetra(4-methoxyphenol)tin involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The 4-methoxyphenol groups may also contribute to its antioxidant properties, scavenging free radicals and reducing oxidative stress.
相似化合物的比较
Similar Compounds
Tetra(4-carboxyphenyl)tin: Similar structure but with carboxyphenyl groups instead of methoxyphenol groups.
Tetra(4-hydroxyphenyl)tin: Contains hydroxyphenyl groups, offering different reactivity and properties.
Tetra(4-nitrophenyl)tin: Features nitrophenyl groups, which can significantly alter its chemical behavior.
Uniqueness
Tetra(4-methoxyphenol)tin is unique due to the presence of methoxy groups, which can influence its solubility, reactivity, and interaction with biological molecules. This uniqueness makes it a valuable compound for specific applications in research and industry.
属性
CAS 编号 |
38178-34-6 |
|---|---|
分子式 |
C28H28O4Sn |
分子量 |
547.2 g/mol |
IUPAC 名称 |
tetrakis(4-methoxyphenyl)stannane |
InChI |
InChI=1S/4C7H7O.Sn/c4*1-8-7-5-3-2-4-6-7;/h4*3-6H,1H3; |
InChI 键 |
GOCMMWUJTFRWGG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)[Sn](C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



